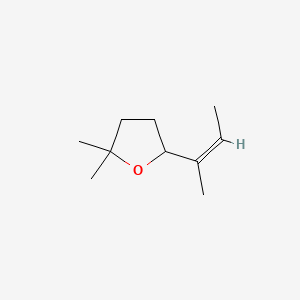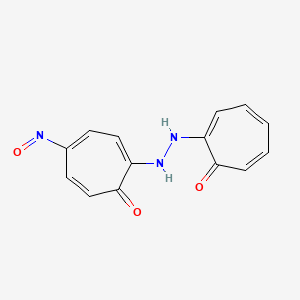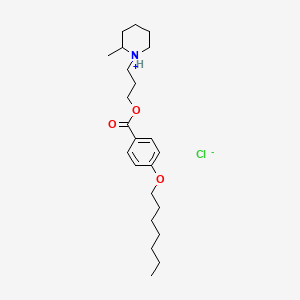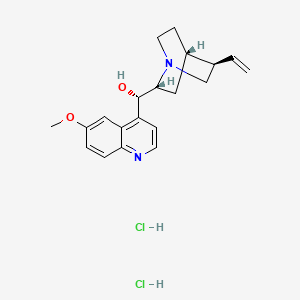
Quinidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinidine dihydrochloride is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a stereoisomer of quinine and is primarily used as an antiarrhythmic agent to treat certain types of irregular heartbeats. This compound is known for its ability to stabilize the heart’s rhythm by blocking sodium and potassium currents, which prolongs the action potential of cardiac cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinidine dihydrochloride is typically synthesized from quinine, another alkaloid found in the Cinchona bark. The process involves several steps:
Extraction: Quinine is extracted from the bark using an organic solvent.
Transformation: Quinine is then transformed into quinidine through a series of chemical reactions, including oxidation and reduction.
Conversion to Hydrochloride: The quinidine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of quinine from Cinchona bark, followed by its chemical transformation and purification. The process is optimized to ensure high yield and purity, using environmentally friendly solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Quinidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of quinine to quinidine involves oxidation reactions.
Reduction: Reduction reactions are also involved in the transformation process.
Substitution: The formation of this compound from quinidine involves substitution reactions with hydrochloric acid
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of quinine.
Reducing Agents: Used in the reduction steps.
Hydrochloric Acid: Used to form the dihydrochloride salt.
Major Products
The major product of these reactions is this compound, which is used in pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Quinidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Industry: Used in the production of other pharmaceutical compounds and as a standard in analytical chemistry.
Wirkmechanismus
Quinidine dihydrochloride exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the action potential and refractory period of the heart, stabilizing the heart’s rhythm. The compound binds to the open and inactivated states of sodium channels, preventing depolarization and reducing excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another alkaloid from Cinchona bark, primarily used as an antimalarial agent.
Cinchonine: Similar in structure but used less frequently in medicine.
Cinchonidine: Another stereoisomer with similar properties.
Uniqueness
Quinidine dihydrochloride is unique in its strong antiarrhythmic properties, making it particularly effective in treating certain types of cardiac arrhythmias. Its ability to block both sodium and potassium currents sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
85135-88-2 |
|---|---|
Molekularformel |
C20H26Cl2N2O2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19+,20-;;/m0../s1 |
InChI-Schlüssel |
NNKXWRRDHYTHFP-KAIFKDDSSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


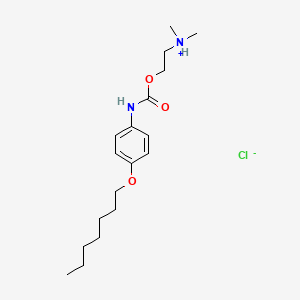
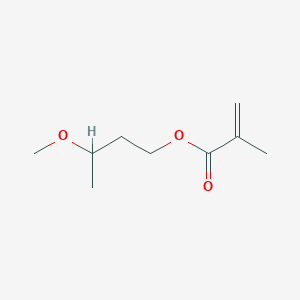
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)


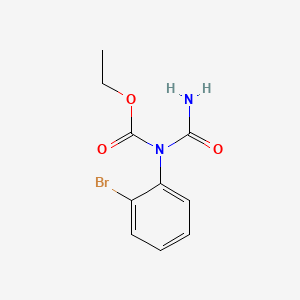
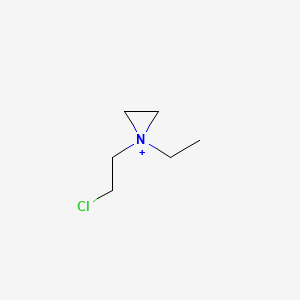
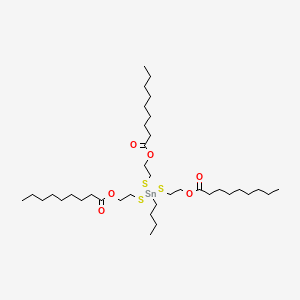
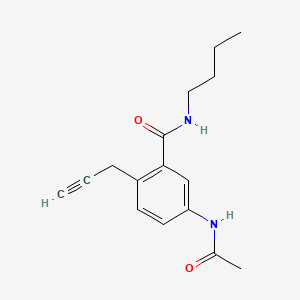
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
